1-benzyl-3-(2-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
Description
1-Benzyl-3-(2-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a heterocyclic compound featuring a fused pyrrolo[3,4-c]pyrazole-dione core with a benzyl group at position 1 and a 2-fluorophenyl substituent at position 3.
Properties
IUPAC Name |
1-benzyl-3-(2-fluorophenyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-13-9-5-4-8-12(13)15-14-16(18(24)20-17(14)23)22(21-15)10-11-6-2-1-3-7-11/h1-9,14-16,21H,10H2,(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYHYPXIGUPSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C(C(N2)C4=CC=CC=C4F)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-3-(2-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrahydropyrrolo[3,4-c]pyrazole core.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydropyrrolo[3,4-c]pyrazole intermediate.
Addition of the Fluorophenyl Group: The fluorophenyl group is incorporated via a coupling reaction, such as Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a suitable catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-benzyl-3-(2-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to attach additional aromatic groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer and other diseases due to its antiproliferative and cytotoxic activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 1, 3, and 5 significantly influence melting points, solubility, and spectroscopic characteristics. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Melting Points: Electron-donating groups (e.g., methoxy in ) increase melting points compared to electron-withdrawing substituents. For instance, Compound 34 (2-methoxyphenylamino) melts at 218–220°C, likely due to enhanced hydrogen bonding .
- IR Spectroscopy : Strong carbonyl stretches (1706–1784 cm⁻¹) in analogs suggest substituent electronic effects. Trifluoromethoxy groups (e.g., Compound 6e) lower C=O stretching frequencies due to electron withdrawal .
Electronic and Steric Effects
- Trifluoromethyl Groups : Compounds like ’s 5-benzyl-3-(trifluoromethyl) analog exhibit enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group .
Data Tables for Key Analogs
Table 2: Substituent Impact on Thermal Stability
Biological Activity
1-benzyl-3-(2-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a complex organic compound belonging to the pyrazole family, known for its diverse biological activities. This compound features a unique fused ring system that includes tetrahydropyrrole and pyrazole moieties, with a molecular formula of C17H16FN3O2. The presence of a benzyl group and a fluorophenyl group enhances its structural diversity and potential biological activity. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Anti-inflammatory Properties
Research indicates that compounds within the pyrazole class, including this compound, exhibit anti-inflammatory properties. Preliminary studies suggest that these compounds can inhibit inflammatory pathways by modulating cytokine production and blocking the activation of pro-inflammatory enzymes. For instance, pyrazole derivatives have been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A375 (melanoma) cells. The mechanisms underlying its anticancer activity may involve:
- Inhibition of specific kinases : Pyrazole derivatives have been reported to inhibit key kinases such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer cell proliferation and survival .
- Induction of apoptosis : These compounds can promote programmed cell death in tumor cells through the activation of intrinsic apoptotic pathways.
The specific mechanisms by which this compound exerts its biological effects include:
- Nucleophilic reactivity : The carbonyl groups (C=O) present in the dione structure can participate in nucleophilic addition reactions, enhancing interaction with biological targets.
- Binding affinity : Interaction studies suggest that this compound can bind effectively to specific receptors or enzymes involved in inflammatory and cancer pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-benzyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione | Structure | Contains a nitrophenyl group instead of a fluorophenyl group; potential for different biological activity. |
| 3-(2-fluorophenyl)-5-methylpyrazole | Structure | Simpler structure; lacks the tetrahydropyrrole component which may affect solubility and activity. |
| 1-(2-fluorophenyl)-3-methylpyrazole | Structure | Similar fluorophenyl substitution but lacks the benzyl group; potentially lower lipophilicity. |
This table illustrates how variations in substituents can influence the biological activity and pharmacological profiles of pyrazole derivatives.
Study on Antitumor Activity
A recent study evaluated the antitumor efficacy of several pyrazole derivatives including this compound against a panel of cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the micromolar range for HepG2 and A375 cells. The study concluded that further optimization of this compound could lead to more potent anticancer agents.
Anti-inflammatory Mechanism Investigation
Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. It was found that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro. The compound's ability to inhibit NF-κB activation was also confirmed through reporter assays.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-benzyl-3-(2-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione, and what parameters critically influence yield and purity?
- Methodology : Synthesis typically involves multi-step heterocyclic assembly, starting with condensation of fluorophenyl precursors with benzyl-protected intermediates. Key steps include cyclization via thermal or catalytic methods (e.g., Paal-Knorr reaction for pyrrole formation ). Critical parameters include:
- Temperature control : Optimal yields (60–75%) are achieved at 80–100°C in anhydrous solvents like THF or DCM .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the stereochemistry of the tetrahydropyrrolo[3,4-c]pyrazole core?
- Methodology :
- ¹H/¹³C NMR : Analyze coupling constants (e.g., J = 8–10 Hz for trans-fused rings) and NOE correlations to assign stereochemistry .
- IR spectroscopy : Validate carbonyl stretches (1690–1730 cm⁻¹) and fluorophenyl C-F bonds (1220–1250 cm⁻¹) .
- High-resolution MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 378.1472) and isotopic patterns for fluorine .
Q. What crystallization strategies yield high-quality single crystals for X-ray diffraction of pyrrolo[3,4-c]pyrazole derivatives?
- Methodology :
- Solvent selection : Slow evaporation of DCM/hexane (1:3) at 4°C produces well-defined orthorhombic crystals (space group P2₁2₁2₁) .
- Temperature gradient : Cooling rates of 0.5°C/hour minimize lattice defects .
- Additive screening : Trace amounts of ethyl acetate improve crystal habit .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence electronic properties compared to non-fluorinated analogs?
- Methodology :
- DFT calculations : Compare HOMO-LUMO gaps; fluorine reduces electron density at the pyrazole N-atom (ΔE = 0.3–0.5 eV) .
- Solubility studies : Fluorine increases logP by 0.4–0.6 units, enhancing lipid membrane permeability .
- X-ray crystallography : Fluorine induces planarization of the phenyl ring (torsion angle < 5°) .
Q. What strategies address stereochemical challenges during synthesis of the tetrahydropyrrolo[3,4-c]pyrazole core?
- Methodology :
- Chiral auxiliaries : Use (R)-BINOL-based catalysts for enantiomeric excess (>85% ee) .
- Dynamic kinetic resolution : Optimize reaction time (12–24 hrs) to favor thermodynamically stable diastereomers .
- Crystallization-induced asymmetry : Seeding with enantiopure templates enforces specific configurations .
Q. How should researchers design SAR studies to evaluate pharmacological potential of derivatives?
- Methodology :
- Substituent variation : Replace benzyl with substituted benzyl (e.g., 4-Cl, 4-OMe) to probe steric/electronic effects .
- Core modification : Introduce methyl groups at C5/C6 to assess ring strain .
- In vitro assays : Screen against kinase panels (e.g., CDK2, EGFR) using fluorescence polarization assays .
Q. What computational tools predict binding modes with biological targets like kinases or GPCRs?
- Methodology :
- Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (PDB: 1ATP) with flexible side chains .
- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
- Free-energy perturbation : Calculate ΔΔG for fluorine substitution using alchemical methods .
Q. How can conflicting bioactivity data across assay systems be resolved?
- Methodology :
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (1–10 µM) .
- Metabolic stability tests : Pre-incubate with liver microsomes to identify degradation products .
- Orthogonal validation : Confirm IC₅₀ values via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
